

# Technical Support Center: Synthesis of 4-Hydroxy-2-methylquinoline-6-carboxylic acid

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## Compound of Interest

Compound Name: 4-Hydroxy-2-methylquinoline-6-carboxylic acid

Cat. No.: B025065

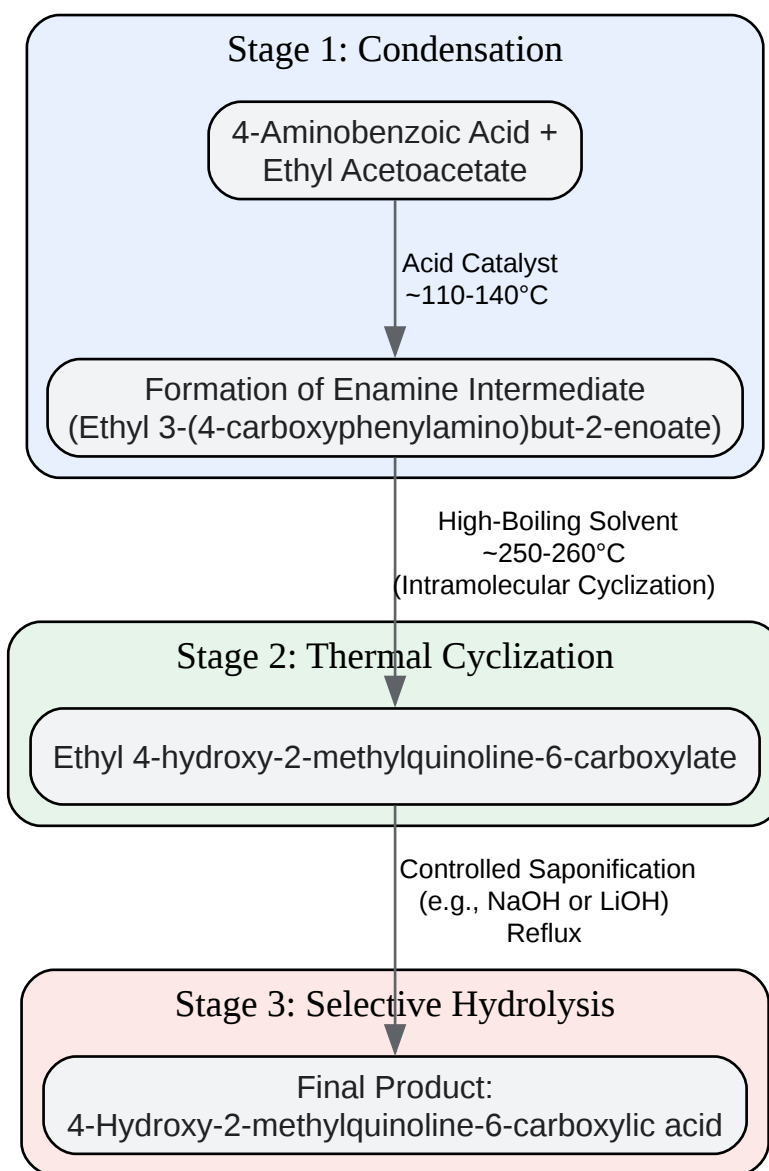
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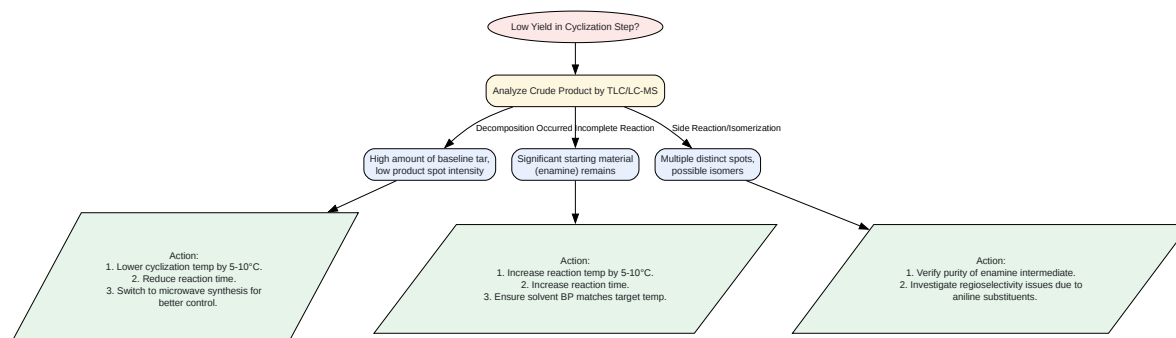
Welcome to the technical support center for the synthesis of **4-Hydroxy-2-methylquinoline-6-carboxylic acid**. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot and improve your yield and purity.

## Synthetic Overview: The Conrad-Limpach Approach

The synthesis of **4-Hydroxy-2-methylquinoline-6-carboxylic acid** is most reliably achieved via the Conrad-Limpach synthesis.<sup>[1][2]</sup> This classic method involves the condensation of an aniline with a  $\beta$ -ketoester, followed by a high-temperature thermal cyclization.<sup>[3]</sup> For our target molecule, the key starting materials are 4-aminobenzoic acid and ethyl acetoacetate.

The overall process can be visualized in three primary stages:





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## References

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- 2. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 3. scribd.com [scribd.com]
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